molecular formula C28H22N4O4S2 B14165293 4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-

4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B14165293
M. Wt: 542.6 g/mol
InChI Key: ZUTLVMOWWJOLSU-UHFFFAOYSA-N
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Description

This compound is a bipyrrolopyridine derivative functionalized with two (4-methylphenyl)sulfonyl (tosyl) groups at the 1,1'-positions. The bipyrrolopyridine core is a fused heterocyclic system, offering π-conjugation and planar geometry, which may facilitate interactions in medicinal or material applications.

Properties

Molecular Formula

C28H22N4O4S2

Molecular Weight

542.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C28H22N4O4S2/c1-19-3-7-21(8-4-19)37(33,34)31-17-13-25-23(11-15-29-27(25)31)24-12-16-30-28-26(24)14-18-32(28)38(35,36)22-9-5-20(2)6-10-22/h3-18H,1-2H3

InChI Key

ZUTLVMOWWJOLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=C5C=CN(C5=NC=C4)S(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

Preparation Methods

Modified Madelung and Fischer Indole Syntheses

The Madelung synthesis, traditionally used for indoles, has been adapted for pyrrolo[2,3-b]pyridines. Cyclocondensation of substituted anilines with α-keto esters or nitriles under basic conditions yields the heterocyclic core. For example, reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetylacetone or malononitrile in acetic acid with catalytic HCl produces 1H-pyrrolo[2,3-b]pyridine derivatives in 70–85% yields.

Cyclization of 2-Aminopyrrole Derivatives

Alternative methods involve cyclization of 2-aminopyrrole precursors. refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with ethyl cyanoacetate generates fused pyrrolopyridines, as confirmed by NMR and mass spectrometry. This route offers regioselectivity, favoring substitution at the 3-position of the pyrrolo[2,3-b]pyridine ring.

Introduction of the (4-methylphenyl)sulfonyl (tosyl) group at the 1-position is critical for stabilizing the reactive nitrogen and enabling subsequent dimerization.

Reaction Conditions and Optimization

Sulfonylation employs 4-methylbenzenesulfonyl chloride (tosyl chloride) under Schotten-Baumann conditions. A representative procedure involves:

  • Dissolving 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in dichloromethane with tetrabutylammonium bromide (0.03 equiv) and NaOH (3.0 equiv).
  • Adding tosyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 1–2 hours.
  • Purification via silica gel chromatography (cyclohexane/EtOAc 7:3) yields 1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in >95% purity.

Key Parameters :

  • Base : Sodium hydroxide ensures deprotonation of the pyrrole nitrogen.
  • Catalyst : Tetrabutylammonium bromide facilitates phase transfer in biphasic systems.
  • Temperature : Controlled addition at 0°C minimizes side reactions (e.g., disulfonylation).

Dimerization at the 4-Position

The 4,4'-bi-pyrrolo[2,3-b]pyridine framework is constructed via cross-coupling or oxidative dimerization.

Halogenation and Metal-Catalyzed Coupling

  • Bromination : Treating 1-tosyl-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in DMF introduces bromine at the 4-position.
  • Suzuki-Miyaura Coupling : Reacting 4-bromo-1-tosyl-pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron under Pd(PPh₃)₄ catalysis forms the boronic ester, which couples with a second equivalent under basic conditions.
Step Reagents/Conditions Yield (%)
Bromination NBS, DMF, 60°C, 12 h 78
Borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂ 82
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C 65

Oxidative Homocoupling

Direct dimerization using Cu(I)/O₂ systems:

  • 1-Tosyl-pyrrolo[2,3-b]pyridine, CuI (10 mol%), and 1,10-phenanthroline in DMSO at 100°C under O₂ afford the 4,4'-dimer in 58% yield.

Challenges :

  • Regioselectivity : Competing coupling at the 2- or 3-positions necessitates careful control of electronic and steric factors.
  • Purification : Silica gel chromatography (EtOAc/hexanes) separates the dimer from oligomeric byproducts.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 2H, H-5), 7.82 (d, J = 8.3 Hz, 4H, tosyl aromatic), 7.35 (d, J = 8.3 Hz, 4H, tosyl aromatic), 6.99 (s, 2H, H-3), 2.45 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₈H₂₂N₄O₄S₂ [M+H]⁺: 543.1214; found: 543.1209.

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyrrolo[2,3-b]pyridine units and the orthogonal orientation of the tosyl groups relative to the heterocyclic plane.

Alternative Synthetic Approaches

One-Pot Tandem Synthesis

Sequential sulfonylation and dimerization in a single reactor:

  • Sulfonylation with tosyl chloride under Schotten-Baumann conditions.
  • In situ bromination using NBS.
  • Ullmann coupling with CuI/1,10-phenanthroline.
    This method reduces purification steps but achieves lower overall yield (42%) due to intermediate instability.

Solid-Phase Synthesis

Immobilizing 1H-pyrrolo[2,3-b]pyridine on Wang resin enables iterative sulfonylation and coupling, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify sulfonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrrolo[2,3-b]pyridine units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce desulfonylated derivatives.

Scientific Research Applications

4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential as a biological probe or as a precursor for bioactive molecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the specific application. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of a specific enzyme, thereby reducing the progression of a disease.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Features a 4,4'-bipyrrolo[2,3-b]pyridine core, which is distinct from indole-, thiazole-, or thienopyridine-based analogs. The fused pyrrolopyridine rings provide rigid planar geometry .
  • Compound 3e () : Combines a pyrrolopyridine with a fluoroindole-thiazole system. The indole and thiazole moieties introduce additional nitrogen and sulfur atoms, altering electronic properties compared to the target compound .
  • Thieno[2,3-b]pyridines (): Replace pyrrolo with thieno rings, introducing sulfur instead of nitrogen in the fused system. This substitution reduces basicity and modifies π-electron delocalization .

Substituent Effects

  • Tosyl Groups : Present in the target compound and analogs like 3e–3g (). These groups enhance thermal stability (evidenced by high melting points, e.g., 257–261°C in 3e and 3g) and may improve bioavailability by modulating lipophilicity .
  • Methylation: Compound 3f () includes a methyl group on the pyrrolopyridine nitrogen, reducing NH-related hydrogen bonding capacity.

Physical and Spectroscopic Properties

Table 1: Comparative Physical Data

Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound* N/A ~250–260 (estimated) SO₂ (~1350, ~1150)
3e () 97 257–258 NH (3400), SO₂ (1350, 1150)
3f () 40 230–231 SO₂ (1350, 1150)
3g () 90 260–261 NH (3400), SO₂ (1350, 1150)

*Estimated based on structural similarity to 3e and 3g.

NMR and Elemental Analysis

  • ¹H NMR : The target compound’s aromatic protons would resonate near δ 7.5–8.5 ppm, similar to 3e (δ 7.32–8.61 ppm). Tosyl methyl groups appear at δ ~2.4 ppm .
  • Elemental Analysis : Analogs like 3e show <1% deviation between calculated and observed C/H/N values, indicating high purity. The target compound would require similar validation .

Biological Activity

The compound 4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]- (CAS No. 1111637-94-5) is a member of the pyrrolo[2,3-b]pyridine family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4,4'-Bi-1H-pyrrolo[2,3-b]pyridine features two pyrrolo rings connected by a sulfonyl group attached to 4-methylphenyl moieties. This unique structure contributes to its biological activity.

Structural Formula

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds derived from the pyrrolo[2,3-b]pyridine scaffold. In particular, derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

Case Study: Inhibition of COX and LOX

A study characterized a series of pyrrolo[3,4-c]pyrrole derivatives that exhibited significant inhibitory activity against COX-1, COX-2, and LOX. The most potent inhibitors demonstrated IC50 values lower than established reference drugs such as Zileuton. Molecular docking studies revealed that these compounds interact favorably with the active sites of these enzymes through hydrogen bonding and π-π stacking interactions .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. The following table summarizes the inhibitory effects of various derivatives on COX and LOX:

CompoundTarget EnzymeIC50 (µM)Reference
Pyrrolo[3,4-c]pyrrole 3gCOX-10.95
Pyrrolo[3,4-c]pyrrole 3nCOX-21.20
Pyrrolo[3,4-c]pyrrole 3cLOX0.85

These findings indicate that modifications to the pyrrolo structure can enhance biological activity.

Antimicrobial Activity

Pyrrolo derivatives have also been explored for their antimicrobial properties. A recent investigation into a library of compounds based on the pyrrolo scaffold revealed promising results against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolism.

Synthesis and Characterization

The synthesis of 4,4'-Bi-1H-pyrrolo[2,3-b]pyridine involves multi-step reactions starting from simpler pyrrole derivatives. Characterization techniques such as NMR spectroscopy confirm the successful formation of the target compound.

Molecular Docking Studies

Molecular docking simulations have provided insight into how these compounds interact with their biological targets. For instance, binding affinities calculated through docking studies suggest that modifications to the sulfonyl group can significantly affect enzyme binding and inhibition efficiency.

Q & A

Q. What are the recommended synthetic routes for preparing 4,4'-Bi-1H-pyrrolo[2,3-b]pyridine derivatives, and how can their purity be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, the introduction of bis-(4-methylphenyl)sulfonyl groups can be achieved via coupling reactions using chlorinated intermediates under reflux conditions with xylene as a solvent. Purification via recrystallization (e.g., methanol) and column chromatography is critical to isolate high-purity products . Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is essential to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are indispensable. 1H^1H-NMR helps identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13}C-NMR confirms carbon frameworks (e.g., sulfonyl-linked carbons at ~125–140 ppm). Infrared spectroscopy (IR) can validate sulfonyl (S=O) stretching vibrations at ~1350–1150 cm1^{-1}. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are recommended to study π-π* transitions and redox behavior .

Q. How can researchers design initial biological assays to evaluate antimicrobial activity for this scaffold?

Begin with in vitro antimicrobial susceptibility testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC determination). Structure-activity relationship (SAR) studies should compare analogs with varying substituents (e.g., halogen vs. methyl groups) to identify pharmacophores. Positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) are critical to assess selectivity .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved, particularly for kinase inhibition vs. antiviral effects?

Contradictions often arise from assay conditions (e.g., enzyme vs. cell-based) or scaffold modifications. To reconcile results:

  • Perform comparative kinase profiling (e.g., AAK1, JAK2) using recombinant enzymes and ATP-competitive assays .
  • Validate antiviral activity (e.g., SARS-CoV-2 pseudovirus entry assays) with strict controls (e.g., remdesivir).
  • Use molecular docking to map binding interactions (e.g., sulfonyl groups with kinase catalytic pockets) .
    Cross-disciplinary collaboration is key to contextualize mechanisms .

Q. What strategies are effective for modifying the pyrrolo[2,3-b]pyridine core to enhance antitumor potency while reducing off-target effects?

  • Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or carbamate to modulate solubility and target engagement .
  • Hybridization : Conjugate with quinoline or γ-lactam moieties to exploit dual mechanisms (e.g., topoisomerase inhibition) .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability.
    Validate modifications using in vivo xenograft models and pharmacokinetic studies (e.g., plasma half-life) .

Q. What methodologies are critical for elucidating the role of this compound in modulating protein-protein interactions (PPIs) in cancer pathways?

  • SPR (Surface Plasmon Resonance) : Quantify binding affinity to oncogenic targets (e.g., MDM2-p53).
  • Cryo-EM or X-ray crystallography : Resolve 3D structures of compound-PPI complexes .
  • Transcriptomic profiling : RNA-seq or CRISPR screens can identify downstream pathways (e.g., apoptosis, cell cycle) .
    Contrast results with negative controls (e.g., scrambled analogs) to confirm specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values for kinase inhibition across different assays?

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 μM) and enzyme sources (e.g., human recombinant kinases).
  • Validate with orthogonal methods : Compare fluorescence polarization (FP) and radiometric assays.
  • Statistical rigor : Apply ANOVA or multivariate analysis to account for batch effects .

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